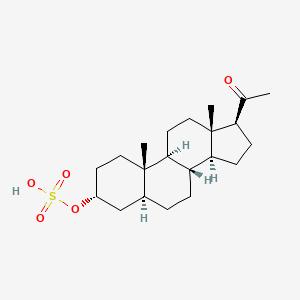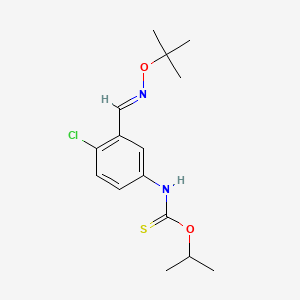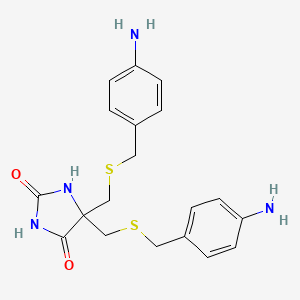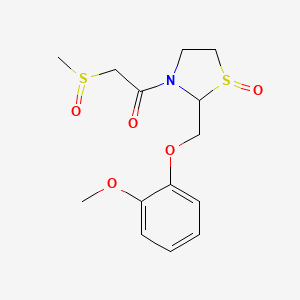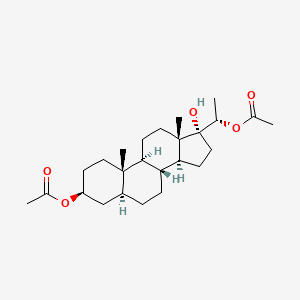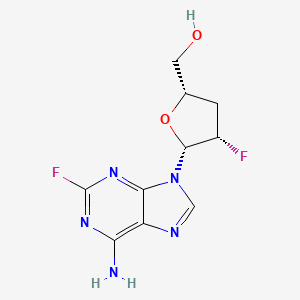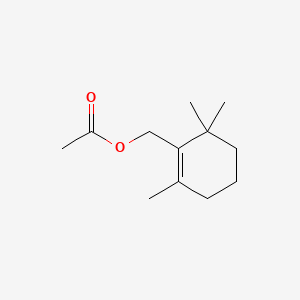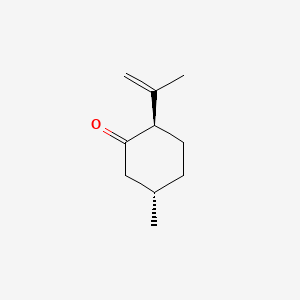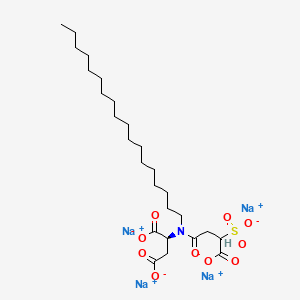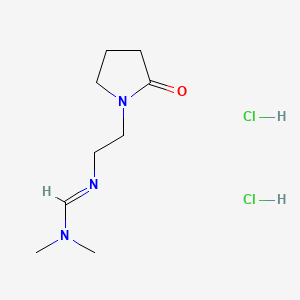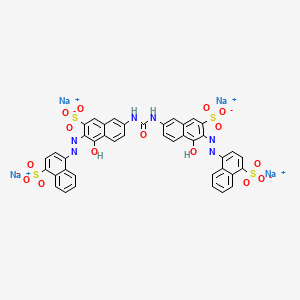
2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt is a complex organic compound with the molecular formula C41H24N6Na4O15S4 and a molecular weight of 1060.88 g/mol. This compound is known for its vibrant color properties and is commonly used in the dye and pigment industry. It is characterized by its sulfonic acid groups and azo linkages, which contribute to its chemical reactivity and applications.
Vorbereitungsmethoden
The synthesis of 2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt involves multiple steps, including diazotization and coupling reactions. The process typically starts with the sulfonation of naphthalene to produce naphthalenesulfonic acid derivatives. These derivatives undergo diazotization to form diazonium salts, which are then coupled with other aromatic compounds to form the azo linkages. Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically break the azo linkages, resulting in the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions, where the sulfonate groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt has a wide range of scientific research applications:
Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is widely used in the textile industry for dyeing fabrics and in the production of pigments.
Wirkmechanismus
The mechanism of action of 2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt involves its interaction with molecular targets through its sulfonic acid groups and azo linkages. These functional groups allow the compound to form strong interactions with various substrates, leading to its effectiveness as a dye and pigment. The molecular pathways involved include the formation of stable complexes with target molecules, enhancing their solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt include other azo dyes and sulfonated aromatic compounds. Some examples are:
- 1-Naphthalenesulfonic acid, 4-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt
- 2-Naphthalenesulfonic acid, 4-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt
- Benzene-1,3-disulfonic acid, 4-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt
These compounds share similar structural features, such as sulfonic acid groups and azo linkages, but differ in their specific molecular arrangements and properties. The uniqueness of 2-Naphthalenesulfonic acid, 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, tetrasodium salt lies in its specific combination of functional groups, which imparts distinct chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
72845-31-9 |
|---|---|
Molekularformel |
C41H24N6Na4O15S4 |
Molekulargewicht |
1060.9 g/mol |
IUPAC-Name |
tetrasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C41H28N6O15S4.4Na/c48-39-25-11-9-23(17-21(25)19-35(65(57,58)59)37(39)46-44-31-13-15-33(63(51,52)53)29-7-3-1-5-27(29)31)42-41(50)43-24-10-12-26-22(18-24)20-36(66(60,61)62)38(40(26)49)47-45-32-14-16-34(64(54,55)56)30-8-4-2-6-28(30)32;;;;/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
RRXPKFKPKCMBBM-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=CC=C(C8=CC=CC=C87)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
